molecular formula C8H5ClN2OS B1348439 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 41491-54-7

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B1348439
CAS No.: 41491-54-7
M. Wt: 212.66 g/mol
InChI Key: NGUFILSIVAEODZ-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The presence of the thiol group allows it to form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the oxadiazole ring can interact with various biological pathways, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(3-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUFILSIVAEODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366057
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41491-54-7
Record name 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

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